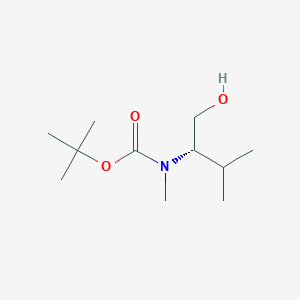

(S)-tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxy group, and a carbamate group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable chiral alcohol. One common method is the enantioconvergent carbenoid insertion into carbon-boron bonds, which allows for the formation of chiral centers with high enantioselectivity . This method involves the use of chiral oxazaborolidines derived from inexpensive α-amino esters, which create an asymmetric environment for effective enantioinduction .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the iterative homologation permitted by Matteson-type reactions . These reactions enable the insertion of methylene or substituted methylene units into carbon-boron bonds, forming chiral centers from readily available boronates .

化学反应分析

Types of Reactions

(S)-tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxy group.

Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as alkyl halides or organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can regenerate the original hydroxy compound.

科学研究应用

Chemical Research

(S)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate serves as a building block in the synthesis of more complex molecules. Its unique structural features allow for various chemical transformations, including oxidation, reduction, and substitution reactions. This versatility makes it a valuable intermediate in organic synthesis.

Biological Research

In biological studies, this compound is utilized as a reagent in biochemical assays and enzyme activity studies. Its ability to interact with biological macromolecules enables researchers to investigate metabolic pathways and enzyme mechanisms.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic properties. It has been studied as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDK activity can lead to alterations in cell proliferation and apoptosis, making it a candidate for cancer therapeutics.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits moderate antibacterial effects against various strains, suggesting potential applications in treating infections.

作用机制

The mechanism of action of (S)-tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

Uniqueness

(S)-tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate is unique due to its specific stereochemistry and the presence of the tert-butyl group, which can influence its reactivity and interactions with other molecules. This compound’s chiral nature and functional groups make it a valuable intermediate in the synthesis of enantiomerically pure compounds.

生物活性

(S)-tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate, with the CAS number 79069-14-0, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including pharmacokinetics, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C11H23NO3, with a molecular weight of 203.28 g/mol. The compound is characterized by its high solubility and favorable pharmacokinetic properties, including good gastrointestinal absorption and blood-brain barrier permeability .

Research indicates that this compound may act as a prodrug, enhancing the delivery of active metabolites to target tissues. For example, studies involving related compounds suggest that it can undergo intramolecular rearrangement to yield pharmacologically active species, which may be particularly beneficial in treating central nervous system disorders .

Biological Activity

- CNS Distribution : The compound has been shown to effectively penetrate the blood-brain barrier, making it a candidate for treating neurological conditions. Its pharmacokinetic profile suggests it may deliver higher concentrations of active metabolites to the brain compared to traditional formulations .

- Tissue Selectivity : In studies comparing various prodrugs, this compound demonstrated selective tissue action, which is crucial for minimizing side effects while maximizing therapeutic efficacy .

Study on Sobetirome Prodrugs

A relevant study evaluated the pharmacokinetics of sobetirome prodrugs, including one with similar structural features to this compound. The results indicated that the prodrug significantly increased sobetirome levels in the brain while reducing peripheral exposure. This suggests that compounds with similar structures could potentially offer enhanced therapeutic profiles in CNS applications .

| Tissue | AUC 0−>t (ng/g*h) Sobetirome | AUC 0−>t (ng/g*h) Prodrug |

|---|---|---|

| Brain | 9.9 | 17.2 |

| Serum | 472.6 | 136.5 |

| Liver | 2235 | 1017 |

| Heart | 180.3 | 57.2 |

| Kidney | 686.8 | 283.8 |

Toxicological Considerations

While the compound shows promise, safety evaluations are essential. Preliminary hazard statements indicate potential irritations and require caution during handling . Further toxicological studies are necessary to establish a comprehensive safety profile.

属性

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-8(2)9(7-13)12(6)10(14)15-11(3,4)5/h8-9,13H,7H2,1-6H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQXNCQNVUMSNJ-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CO)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。